2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine ring.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached through a reductive amination reaction, where an aldehyde or ketone intermediate is reduced in the presence of an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Hydroxylated or oxidized derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream effects.
Inhibiting or Activating Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine Hydrochloride: A structurally similar compound with a fluorophenyl group attached to an ethanamine moiety.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyridine ring attached to a pyrimidine ring, exhibiting similar pharmacological activities.
Uniqueness
2-(5-(4-Fluorophenyl)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features, such as the presence of both a fluorophenyl group and a pyrimidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine hydrochloride, also known by its CAS number 1196154-51-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
- Molecular Formula : C12H13ClFN3
- Molecular Weight : 253.7 g/mol
- CAS Number : 1196154-51-4
The compound features a pyrimidine ring substituted with a 4-fluorophenyl group, which is known to influence its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives of pyrimidine with fluorinated phenyl groups have been shown to inhibit various cancer cell lines effectively. In a comparative study involving several pyrimidine derivatives, those containing the 4-fluorophenyl substitution demonstrated enhanced cytotoxicity against human cancer cell lines, including breast and lung cancer cells .
The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for tumor growth and proliferation. The presence of the fluorine atom in the phenyl ring is believed to enhance binding affinity to these targets due to increased lipophilicity and electronic properties .
Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- The fluorine substitution on the phenyl ring significantly enhances the compound's potency.
- Variations in the alkyl chain length connected to the pyrimidine core can modulate activity, highlighting the importance of molecular flexibility in binding interactions .
Case Studies
-
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against A431 human epidermoid carcinoma cells. Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting superior efficacy . -
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of specific kinases involved in cancer signaling pathways. The compound exhibited strong inhibitory effects on both EGFR and VEGFR kinases, which are critical for tumor angiogenesis and growth .
Comparative Biological Activity Table
Compound Name | IC50 (µM) | Target Kinase | Activity Type |
---|---|---|---|
2-(5-(4-Fluorophenyl)pyrimidin-2-yl)ethanamine HCl | <10 | EGFR | Anticancer |
Methyl 4-(4-fluorophenyl)-6-isopropylpyrimidine | <15 | VEGFR | Anticancer |
N-(4-(4-Fluorophenyl)-5-formylpyrimidin-2-yl) | <20 | PDGFR | Anticancer |
Properties
Molecular Formula |
C12H13ClFN3 |
---|---|
Molecular Weight |
253.70 g/mol |
IUPAC Name |
2-[5-(4-fluorophenyl)pyrimidin-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FN3.ClH/c13-11-3-1-9(2-4-11)10-7-15-12(5-6-14)16-8-10;/h1-4,7-8H,5-6,14H2;1H |
InChI Key |
XQDIRNNBLNMJTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N=C2)CCN)F.Cl |
Origin of Product |
United States |
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